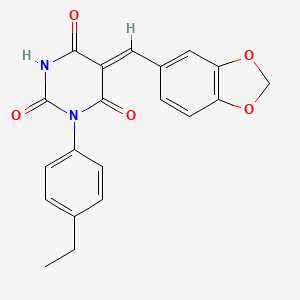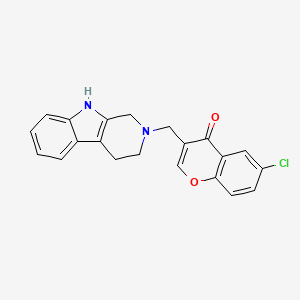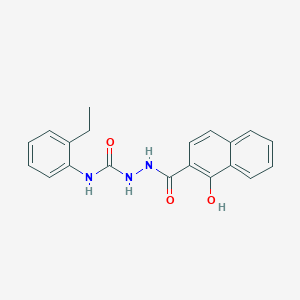
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene, also known as DCMF, is a chemical compound that belongs to the family of chromenes. It is a synthetic compound that has been synthesized using various chemical methods. DCMF has been the focus of scientific research due to its potential application in the field of medicine.
作用機序
The mechanism of action of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene is not fully understood. However, it has been suggested that 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of various kinases such as protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K).
Biochemical and Physiological Effects:
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-microbial properties by inhibiting the growth of various bacteria.
実験室実験の利点と制限
The advantages of using 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene in lab experiments include its synthetic availability, relatively low cost, and its potential application in the field of medicine. However, the limitations of using 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
将来の方向性
There are various future directions for the study of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene. One potential direction is the development of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene as a potential anti-cancer drug. Another direction is the study of the mechanism of action of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene to better understand its pharmacological effects. Additionally, the potential application of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene in the treatment of bacterial infections should be further explored. The synthesis of analogs of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene with improved pharmacological properties is also an area of future research.
合成法
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene can be synthesized using various chemical methods such as the Pechmann reaction, Friedel-Crafts reaction, and the Claisen-Schmidt condensation reaction. The most commonly used method for synthesizing 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene is the Pechmann reaction. This reaction involves the condensation of resorcinol with an aldehyde or ketone in the presence of a Lewis acid catalyst.
科学的研究の応用
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been extensively studied for its potential applications in the field of medicine. It has been found to possess various pharmacological properties such as anti-inflammatory, anti-tumor, and anti-microbial activities. 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has also been studied for its potential application in the treatment of bacterial infections.
特性
IUPAC Name |
1-(dichloromethylidene)-3-(4-ethoxyphenyl)-6,7-dimethoxyisochromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O4/c1-4-25-14-7-5-12(6-8-14)16-9-13-10-17(23-2)18(24-3)11-15(13)19(26-16)20(21)22/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLWFHAJTHDSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(=C(Cl)Cl)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)
![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)

![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)
![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)
![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B5227520.png)